n-[(1-Isopropyl-1h-pyrazol-4-yl)methyl]-1,3-dimethyl-1h-pyrazol-4-amine
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Overview
Description
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an isopropyl group and two pyrazole rings. Pyrazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
- 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-7-11(6-14-17)5-13-12-8-16(4)15-10(12)3;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
DAWLHXKJMIUBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
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